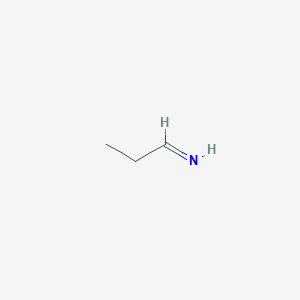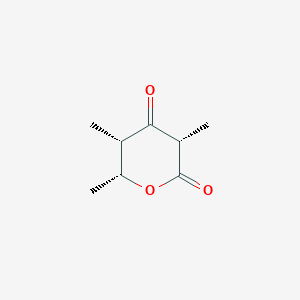![molecular formula C14H19O6P B14180294 2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid CAS No. 918778-17-3](/img/structure/B14180294.png)
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid is an organic compound that belongs to the class of phosphonic acid derivatives. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a phenoxy moiety, which is further linked to a prop-2-enoic acid structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid typically involves the reaction of diethyl phosphite with a suitable phenol derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the diethoxyphosphoryl group. The resulting intermediate is then subjected to further reactions to introduce the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphonic acid derivatives, while substitution reactions can lead to various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The phenoxy moiety may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethoxyphosphinyl)-3-(3-methoxyphenyl)acrylic acid ethyl ester
- Methyl 2-(diethoxyphosphoryl)propanoate
- 4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenylboronic acids
Uniqueness
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials with tailored properties.
Propriétés
Numéro CAS |
918778-17-3 |
|---|---|
Formule moléculaire |
C14H19O6P |
Poids moléculaire |
314.27 g/mol |
Nom IUPAC |
2-[(2-diethoxyphosphorylphenoxy)methyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H19O6P/c1-4-19-21(17,20-5-2)13-9-7-6-8-12(13)18-10-11(3)14(15)16/h6-9H,3-5,10H2,1-2H3,(H,15,16) |
Clé InChI |
YIKIUCJYHZJQBU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1OCC(=C)C(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


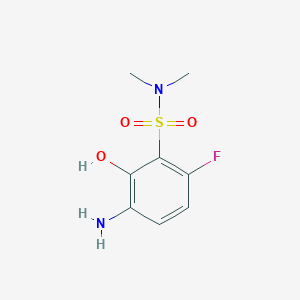
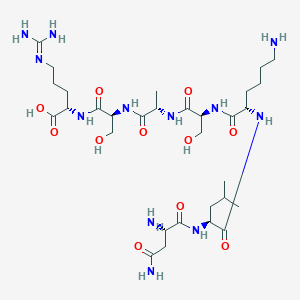
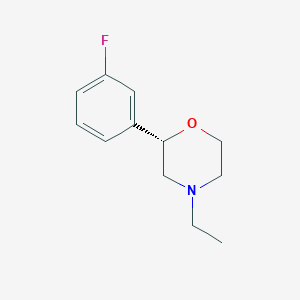
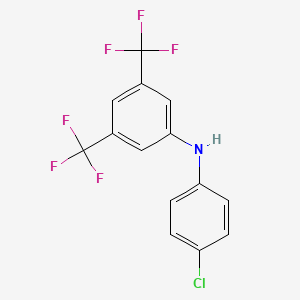
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)

![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
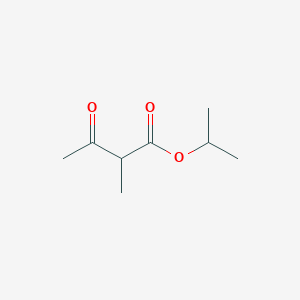
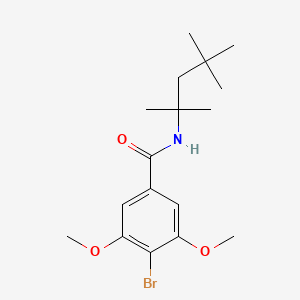
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
